(S)-N-Boc-L-homoserine ethyl ester

Description

The exact mass of the compound Boc-L-homoserine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

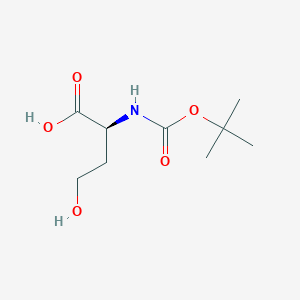

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEMWPDUXBZKJN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517080 | |

| Record name | N-(tert-Butoxycarbonyl)-L-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41088-86-2 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41088-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-L-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (S)-N-Boc-L-homoserine Ethyl Ester

CAS Number: 147325-09-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-N-Boc-L-homoserine ethyl ester, a key synthetic intermediate with applications in the development of novel therapeutic agents and research tools.

Core Data Summary

This compound is a derivative of the amino acid L-homoserine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and an ethyl ester at the carboxylic acid terminus. This structure makes it a versatile building block in organic synthesis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 147325-09-5 | [1][2][3] |

| Molecular Formula | C₁₁H₂₁NO₅ | [1][4] |

| Molecular Weight | 247.29 g/mol | |

| Appearance | White to pale yellow solid | [3] |

| Purity | ≥95% to >98% | [1] |

| Solubility | DMF: 25 mg/mLDMSO: 25 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 3 mg/mL | [1] |

| Storage | 2-8°C Refrigerator | [3] |

Spectroscopic Data

Synthetic Applications and Experimental Protocols

This compound is primarily utilized as a synthetic intermediate for the preparation of unsaturated caprolactams and oxy-peptide nucleic acids (OPNAs)[1][6][7]. A potential application in Alzheimer's disease research has also been noted[3].

Synthesis of this compound

The synthesis of the title compound follows standard procedures for the protection and esterification of amino acids. A representative protocol is as follows:

Protocol:

-

Boc Protection: L-homoserine is dissolved in a suitable solvent system, such as a mixture of dioxane and water. Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is added in the presence of a base (e.g., sodium hydroxide) at a controlled temperature (e.g., 0-5°C). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the Boc-protected L-homoserine is isolated by acidification and extraction.

-

Esterification: The resulting N-Boc-L-homoserine is dissolved in an appropriate solvent like ethanol. An acid catalyst (e.g., sulfuric acid or thionyl chloride) is added, and the mixture is heated to reflux. The reaction is monitored by TLC. After completion, the ethyl ester is isolated by neutralization, extraction, and purification, typically by column chromatography.

Caption: Synthetic workflow for the preparation of this compound.

Application in the Synthesis of Unsaturated Caprolactams

This compound serves as a precursor in the synthesis of unsaturated caprolactams, which are important heterocyclic scaffolds in medicinal chemistry. A key step in this process is a Raney-Co mediated reductive cyclization of an α,β-unsaturated nitrile derived from the title compound.

Experimental Workflow Outline:

-

Conversion to Aldehyde: The primary alcohol of this compound is oxidized to the corresponding aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane).

-

Wittig Reaction: The aldehyde is then subjected to a Wittig reaction with a cyanomethylene triphenylphosphorane to introduce an α,β-unsaturated nitrile functionality.

-

Reductive Cyclization: The resulting α,β-unsaturated nitrile undergoes a chemoselective reductive cyclization mediated by Raney-Cobalt to form the desired caprolactam.

Caption: Experimental workflow for the synthesis of unsaturated caprolactams.

Application in the Synthesis of Oxy-Peptide Nucleic Acids (OPNAs)

The title compound is a valuable monomer unit for the solid-phase synthesis of oxy-peptide nucleic acids (OPNAs), which are DNA/RNA analogs with a modified backbone.

Experimental Workflow Outline:

-

Modification: The hydroxyl group of this compound is typically modified to introduce a nucleobase or a linker for nucleobase attachment.

-

Deprotection and Activation: The ethyl ester is hydrolyzed, and the resulting carboxylic acid is activated for peptide coupling.

-

Solid-Phase Synthesis: The modified and activated monomer is then used in standard solid-phase peptide synthesis (SPPS) cycles to build the desired OPNA sequence on a solid support.

Caption: Workflow for the synthesis of oxy-peptide nucleic acids (OPNAs).

Potential in Drug Development

The utility of this compound as a building block for complex molecules positions it as a valuable compound in drug discovery and development. Its incorporation into caprolactam and OPNA structures allows for the exploration of novel chemical space in the search for new therapeutic agents. The mention of its use as an amino acid derivative for the treatment of Alzheimer's disease suggests its potential role in the synthesis of peptidomimetics or other small molecules targeting pathways implicated in this neurodegenerative disorder[3]. Further research is required to fully elucidate its therapeutic potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. SmallMolecules.com | this compound Tosylate (1mg) from Felix_Musechem | SmallMolecules.com [smallmolecules.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound, CasNo.147325-09-5 BOC Sciences United States [bocscichem.lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Drug Intermediate Control | MCE [medchemexpress.cn]

A Comprehensive Technical Guide to (S)-N-Boc-L-homoserine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-N-Boc-L-homoserine ethyl ester, a key synthetic intermediate. The document details its chemical properties, a comprehensive experimental protocol for its synthesis and purification, and analytical methods for its characterization.

Core Compound Data

This compound is a derivative of the amino acid L-homoserine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is esterified with an ethyl group. This compound serves as a valuable building block in organic synthesis.

| Property | Value | References |

| Molecular Weight | 247.29 g/mol | [1] |

| Molecular Formula | C₁₁H₂₁NO₅ | [2][3] |

| CAS Number | 147325-09-5 | [2][3] |

| Appearance | White to Pale Yellow Solid | [1] |

| Purity | ≥95% | [2] |

| Solubility | DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 3 mg/ml | [2] |

| Storage | Room temperature with sealed well | [3] |

Synthetic Applications

This compound is primarily utilized as a synthetic intermediate in the preparation of more complex molecules. Notably, it is a precursor in the synthesis of unsaturated caprolactams and monomer units for oxy-peptide nucleic acids.

Experimental Protocols

The following sections outline a plausible multi-step experimental protocol for the synthesis and purification of this compound, based on established methods for N-Boc protection and esterification of amino acids.

3.1. Step 1: N-Boc Protection of L-homoserine

This procedure describes the protection of the amino group of L-homoserine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

-

Materials: L-homoserine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (B128534) (Et₃N), Acetone (B3395972), Water.

-

Procedure:

-

Dissolve L-homoserine in a mixture of acetone and water.

-

Add triethylamine to the solution while stirring.

-

Cool the mixture to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O).

-

Allow the reaction to stir for several hours while gradually warming to room temperature.

-

Remove the acetone by rotary evaporation.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of 2-3 using a dilute acid like HCl.

-

Extract the product, N-Boc-L-homoserine, into ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the N-Boc protected amino acid.

-

3.2. Step 2: Ethyl Esterification of N-Boc-L-homoserine

This step involves the esterification of the carboxylic acid group of N-Boc-L-homoserine.

-

Materials: N-Boc-L-homoserine, Ethyl iodide (EtI), Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve N-Boc-L-homoserine in anhydrous dimethylformamide (DMF).

-

Add solid potassium carbonate to the solution.

-

While stirring, add ethyl iodide to the suspension.

-

Continue stirring the reaction mixture at room temperature until thin-layer chromatography (TLC) analysis indicates the completion of the reaction.

-

Filter the reaction mixture to remove inorganic salts.

-

Partition the filtrate between ethyl acetate and water.

-

Wash the organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the crude this compound.

-

3.3. Purification

The crude product can be purified using silica (B1680970) gel column chromatography.

-

Materials: Crude this compound, Silica gel, Eluent (e.g., a mixture of ethyl acetate and petroleum ether).

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of (S)-N-Boc-L-homoserine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of (S)-N-Boc-L-homoserine ethyl ester, a valuable intermediate in the preparation of various pharmaceutical and research compounds.[1][2] The synthesis is typically achieved in a two-step process commencing with the esterification of L-homoserine, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This document outlines detailed experimental protocols, presents key data in a structured format, and includes a workflow diagram for clarity.

I. Synthesis Overview

The synthesis of this compound involves two primary chemical transformations:

-

Esterification: The carboxylic acid functionality of L-homoserine is converted to an ethyl ester, typically under acidic conditions.

-

N-Boc Protection: The primary amine of the resulting L-homoserine ethyl ester is protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

This two-step approach is a common strategy in peptide synthesis and the preparation of complex organic molecules, where selective protection of reactive functional groups is crucial.

II. Experimental Protocols

The following protocols are representative methods for the synthesis of this compound, based on established procedures for similar amino acid modifications.

Step 1: Synthesis of L-homoserine ethyl ester hydrochloride

This procedure details the Fischer esterification of L-homoserine.

Materials:

-

L-homoserine

-

Absolute Ethanol (EtOH)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-homoserine in absolute ethanol.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add thionyl chloride or concentrated sulfuric acid dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Maintain the reflux for a period of 4 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting crude product, add diethyl ether to precipitate the L-homoserine ethyl ester hydrochloride salt.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Synthesis of this compound

This procedure describes the N-protection of the amino ester synthesized in Step 1.

Materials:

-

L-homoserine ethyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-homoserine ethyl ester hydrochloride in a suitable solvent such as dichloromethane or a mixture of THF and water.

-

Add a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride salt and deprotonate the amino group.

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O), either neat or dissolved in the reaction solvent.

-

Allow the reaction to proceed at room temperature for 10 to 12 hours, monitoring for completion by TLC.[4]

-

Once the reaction is complete, if an organic solvent was used, wash the mixture with water and then with brine. If a biphasic system was used, separate the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

III. Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and specific conditions.

| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Esterification | L-homoserine | Thionyl chloride / Ethanol | Ethanol | Reflux | 4-24 | 75-90 |

| 2. N-Boc Protection | L-homoserine ethyl ester HCl | Boc₂O, NaHCO₃ | DCM/Water | Room Temp | 10-12 | 85-95 |

IV. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthesis workflow for this compound.

References

physical properties of (S)-N-Boc-L-homoserine ethyl ester

An In-depth Technical Guide on the Physical Properties of (S)-N-Boc-L-homoserine ethyl ester

Introduction

This compound is a synthetic amino acid derivative widely utilized as a key intermediate in organic synthesis.[1][2] Protected at the amine group with a tert-butyloxycarbonyl (Boc) moiety and esterified at the carboxyl group, this chiral building block serves as a precursor for complex molecules. Its primary applications lie in the synthesis of unsaturated caprolactams and as a monomer unit for oxy-peptide nucleic acids (OPNAs), starting from L-homoserine.[1][2] This document provides a comprehensive overview of its physical properties, experimental protocols for its synthesis, and a visualization of the synthetic workflow.

Physical and Chemical Properties

The properties of this compound are summarized below. The data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 147325-09-5 | [1][3][4] |

| Molecular Formula | C₁₁H₂₁NO₅ | [1][3][5] |

| Molecular Weight | 247.29 g/mol | [1][6] |

| Appearance | White to pale yellow solid or white powder. | [3] |

| Purity | ≥95% or >98% | [1][7] |

| Storage Temperature | Room temperature (sealed well) or 2-8°C. | [3][6] |

| Solubility | DMF: 25 mg/mLDMSO: 25 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 3 mg/mL | [1] |

| InChI Key | HTGDPHFPHJVSEC-QMMMGPOBSA-N | [1][8] |

| SMILES | OCC--INVALID-LINK--C(OCC)=O | [1] |

| Melting Point | Data not available in the searched literature. | |

| Boiling Point | Data not available in the searched literature. | |

| Optical Rotation | Data not available for the ethyl ester; related compound N-Boc-L-serine methyl ester has [α]D of -19.1° (c=4.07 in MeOH).[9] |

Experimental Protocols

While specific experimental protocols for determining the physical properties of this exact compound are not detailed in the provided search results, a general methodology for its synthesis and purification can be outlined based on standard organic chemistry procedures for amino acid modification.

Synthesis of this compound

This protocol describes a two-step process starting from L-homoserine.

Step 1: N-Boc Protection of L-homoserine

-

Dissolution: Dissolve L-homoserine in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution in an ice bath and add sodium hydroxide (B78521) (1N solution) to raise the pH to approximately 10-11.

-

Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) dissolved in dioxane dropwise to the stirred solution while maintaining the temperature at 0-5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate (B1210297) to remove unreacted (Boc)₂O.

-

Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 using a cold 1N potassium bisulfate solution. Extract the product, N-Boc-L-homoserine, into ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield N-Boc-L-homoserine, typically as a solid or viscous oil.

Step 2: Ethyl Esterification of N-Boc-L-homoserine

-

Dissolution: Dissolve the N-Boc-L-homoserine from the previous step in anhydrous dimethylformamide (DMF).

-

Base Addition: Add solid potassium carbonate to the solution and stir for 10-15 minutes in an ice-water bath.

-

Alkylating Agent: Add ethyl iodide to the suspension and continue stirring at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until completion.

-

Work-up: Filter the reaction mixture to remove inorganic salts. Partition the filtrate between ethyl acetate and water.

-

Extraction and Washing: Separate the organic phase and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash chromatography on silica (B1680970) gel to yield pure this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its parent amino acid, L-homoserine.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, CasNo.147325-09-5 BOC Sciences United States [bocscichem.lookchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound Price at Chemsrc [chemsrc.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. anjiechem.com [anjiechem.com]

- 8. This compound | CAS: 147325-09-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Chemical Properties and Commercial Supplier Specifications

An In-depth Technical Guide to (S)-N-Boc-L-homoserine Ethyl Ester for Researchers and Drug Development Professionals

This compound is a chiral building block and a key synthetic intermediate in various biopharmaceutical research and development applications. This guide provides a comprehensive overview of its chemical properties, commercial supplier specifications, and its role in the synthesis of complex molecules such as unsaturated caprolactams and oxy-peptide nucleic acids (O-PNAs).

This compound is a derivative of the amino acid L-homoserine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is functionalized as an ethyl ester. This protection strategy allows for selective reactions at other sites of the molecule.

Quantitative Data from Commercial Suppliers

The following table summarizes the typical specifications of this compound available from various commercial suppliers. This data is essential for researchers to select the appropriate grade of the compound for their specific experimental needs.

| Property | Cayman Chemical | MedChemExpress (MCE) | BOC Sciences | Pharmaffiliates |

| CAS Number | 147325-09-5 | 147325-09-5 | 147325-09-5 | 147325-09-5 |

| Molecular Formula | C₁₁H₂₁NO₅ | C₁₁H₂₁NO₅ | C₁₁H₂₁NO₅ | C₁₁H₂₁NO₅ |

| Molecular Weight | 247.3 g/mol | 247.29 g/mol | 247.29 g/mol | 247.29 g/mol |

| Purity | ≥95%[1] | >98% | 97%[2] | Not specified |

| Appearance | Solid[1] | Solid | White powder[2] | White to Pale Yellow Solid[3] |

| Solubility | DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 3 mg/mL[1] | DMSO: 200 mg/mL (with ultrasonic)[4] | Not specified | Not specified |

| Storage Temperature | -20°C[1] | Powder: -20°C (3 years), 4°C (2 years)[4] | Room temperature[2] | 2-8°C[3] |

| Stability | ≥ 4 years[1] | In solvent: -80°C (6 months), -20°C (1 month)[4] | Not specified | Not specified |

Key Synthetic Applications and Experimental Protocols

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules, particularly in the fields of peptide chemistry and medicinal chemistry.

Synthesis of Oxy-Peptide Nucleic Acids (O-PNAs)

This compound is a foundational starting material for the synthesis of monomer units used in the production of oxy-peptide nucleic acids.[1][5] O-PNAs are synthetic analogs of DNA and RNA with a modified backbone, offering unique properties for therapeutic and diagnostic applications.

The following is a generalized protocol based on methodologies described in the literature for the synthesis of O-PNA monomers starting from L-homoserine derivatives.

Materials:

-

This compound

-

Appropriate nucleobase (e.g., thymine, adenine) with a suitable protecting group

-

Reagents for mesylation or tosylation (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

-

Strong base (e.g., sodium hydride)

-

Solvents (e.g., DMF, THF)

-

Reagents for deprotection and purification

Procedure:

-

Activation of the Hydroxyl Group: The primary alcohol of this compound is activated, typically by conversion to a better leaving group such as a mesylate or tosylate. This is achieved by reacting the starting material with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base.

-

Nucleophilic Substitution: The activated homoserine derivative is then reacted with a protected nucleobase. The nucleobase, acting as a nucleophile, displaces the leaving group to form an ether linkage.

-

Deprotection and Modification: The Boc and ethyl ester protecting groups are selectively removed to allow for further modifications and polymerization into O-PNA oligomers using solid-phase synthesis techniques.

Synthesis of Unsaturated Caprolactams

This compound also serves as a synthetic intermediate in the creation of unsaturated caprolactams.[1][5] These cyclic amides are valuable scaffolds in medicinal chemistry for the development of novel therapeutic agents.

Visualizing Synthetic Pathways and Workflows

Diagrams are crucial for understanding the complex relationships in synthetic chemistry and experimental procedures.

Caption: Synthetic pathway from this compound to an O-PNA monomer unit.

Caption: A generalized workflow for solid-phase synthesis of PNA oligomers.

References

An In-depth Technical Guide to (S)-N-Boc-L-homoserine Ethyl Ester: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-Boc-L-homoserine ethyl ester is a chiral building block of significant interest in medicinal chemistry and drug development. Its unique structural features make it a valuable intermediate in the synthesis of a variety of complex molecules, including unsaturated caprolactams and oxy-peptide nucleic acids (OPNAs).[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthetic protocols, and key applications, with a focus on experimental procedures and data presentation for the scientific community.

Chemical Structure and Properties

This compound is a derivative of the non-proteinogenic amino acid L-homoserine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with an ethyl group.

Structural Formula:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 147325-09-5 | [1][2][3] |

| Molecular Formula | C₁₁H₂₁NO₅ | [1][3] |

| Molecular Weight | 247.29 g/mol | [1] |

| Appearance | White to pale yellow solid/powder | [2][3] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), Ethanol (B145695) (20 mg/ml) | [1] |

| Storage | Store at -20°C | [1] |

| InChI Key | HTGDPHFPHJVSEC-QMMMGPOBSA-N | [1] |

| SMILES | OCC--INVALID-LINK--C(OCC)=O | [1] |

Synthesis

The synthesis of this compound is typically a two-step process starting from L-homoserine. The first step involves the protection of the amino group with a Boc-anhydride, followed by the esterification of the carboxylic acid.

Experimental Protocol: Synthesis of N-Boc-L-homoserine

This protocol is adapted from a general procedure for the N-Boc protection of L-homoserine.[4]

Materials:

-

L-homoserine

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Petroleum ether

-

Ethyl acetate (B1210297) (EtOAc)

-

2 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve L-homoserine (1 equivalent) and sodium carbonate (2 equivalents) in deionized water.

-

Add 1,4-dioxane to the solution and stir for 5 minutes.

-

Slowly add di-tert-butyl dicarbonate (1.5 equivalents) to the solution under ice bath conditions.

-

Stir the reaction mixture overnight at room temperature.

-

After the reaction is complete, wash the mixture with petroleum ether to remove unreacted Boc₂O.

-

Adjust the pH of the aqueous layer to 2 with 2 M HCl to precipitate the product.

-

Extract the suspension with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-L-homoserine.

Experimental Protocol: Ethyl Esterification of N-Boc-L-homoserine

This is a generalized procedure for the esterification of N-Boc protected amino acids.

Materials:

-

N-Boc-L-homoserine

-

Anhydrous ethanol (EtOH)

-

Thionyl chloride (SOCl₂) or a carbodiimide (B86325) coupling agent (e.g., DCC, EDC) with DMAP.

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent.

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using Thionyl Chloride):

-

Suspend N-Boc-L-homoserine (1 equivalent) in anhydrous ethanol.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient).

Characterization Data

Table 2: Spectroscopic Data for this compound

| Data Type | Observed Shifts/Peaks |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~ 5.40 (br s, 1H, NH), 4.38 (m, 1H, α-CH), 4.20 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.78 (t, J=5.8 Hz, 2H, CH₂OH), 2.10 (m, 1H, β-CH₂), 1.95 (m, 1H, β-CH₂), 1.44 (s, 9H, C(CH₃)₃), 1.28 (t, J=7.1 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~ 172.5 (C=O, ester), 156.0 (C=O, Boc), 80.0 (C(CH₃)₃), 61.5 (OCH₂CH₃), 59.0 (CH₂OH), 54.0 (α-CH), 35.0 (β-CH₂), 28.3 (C(CH₃)₃), 14.2 (OCH₂CH₃) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Applications in Drug Development and Research

This compound serves as a crucial starting material in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of Unsaturated Caprolactams

This compound is a key intermediate in the multi-step synthesis of unsaturated caprolactams. A notable application involves a Raney-Co mediated reductive cyclization of an α,β-unsaturated nitrile derived from this compound.[1][5][6]

Synthesis of Oxy-Peptide Nucleic Acids (OPNAs)

This compound is utilized in the preparation of monomer units for oxy-peptide nucleic acids.[1][7] OPNAs are synthetic analogs of nucleic acids with a modified backbone, which can exhibit enhanced binding affinity and stability, making them promising candidates for antisense and gene-targeting therapies.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway from L-homoserine to this compound and its subsequent application in the synthesis of a key intermediate for unsaturated caprolactams.

Caption: Synthetic pathway of this compound and its application.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound, CasNo.147325-09-5 BOC Sciences United States [bocscichem.lookchem.com]

- 4. N-Boc-L-Homoserine | 41088-86-2 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Raney-Co mediated reductive cyclization of an alpha,beta-unsaturated nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of oxy-peptide nucleic acids with mixed sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

starting materials for (S)-N-Boc-L-homoserine ethyl ester synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (S)-N-Boc-L-homoserine ethyl ester, a valuable intermediate in the synthesis of various organic molecules. The synthesis is a two-step process commencing with the protection of the amino group of L-homoserine with a tert-butoxycarbonyl (Boc) group, followed by the ethyl esterification of the carboxylic acid functionality. This guide provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis Pathway

The synthesis of this compound from L-homoserine involves two primary chemical transformations:

-

N-Boc Protection: The amino group of L-homoserine is protected using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. This step yields N-Boc-L-homoserine.

-

Ethyl Esterification: The carboxylic acid group of N-Boc-L-homoserine is then esterified using ethanol (B145695) in the presence of a coupling agent to produce the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Approximate Yield (%) |

| 1 | N-Boc Protection | L-homoserine | Di-tert-butyl dicarbonate, Sodium Bicarbonate | Water/Dioxane | 12-16 hours | Room Temperature | 90-95% |

| 2 | Ethyl Esterification | N-Boc-L-homoserine | Ethanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | 4-6 hours | Room Temperature | 85-90% |

Experimental Protocols

Step 1: Synthesis of N-Boc-L-homoserine

This procedure outlines the protection of the amino group of L-homoserine using di-tert-butyl dicarbonate.

Materials:

-

L-homoserine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate (B1210297)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve L-homoserine (1 equivalent) in a 1:1 mixture of water and dioxane.

-

Add sodium bicarbonate (2 equivalents) to the solution and stir until fully dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

After the reaction is complete (monitored by TLC), remove the dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted di-tert-butyl dicarbonate.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield N-Boc-L-homoserine as a white solid or a thick oil.

Step 2: Synthesis of this compound

This procedure describes the esterification of N-Boc-L-homoserine using the Steglich esterification method.

Materials:

-

N-Boc-L-homoserine

-

Ethanol (absolute)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

Procedure:

-

Dissolve N-Boc-L-homoserine (1 equivalent) in anhydrous dichloromethane.

-

Add absolute ethanol (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous dichloromethane.

-

Slowly add the DCC solution to the reaction mixture under stirring. A white precipitate of dicyclohexylurea (DCU) will form.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter off the DCU precipitate and wash it with cold dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the crude product in diethyl ether and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.

Caption: Synthetic pathway for this compound.

An In-Depth Technical Guide to N-Boc-L-Homoserine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-L-homoserine ethyl ester, with the CAS Number 147325-09-5, is a valuable chiral building block in synthetic organic chemistry.[1][2][3][4] Its structure combines a protected amino group (Boc) and an esterified carboxyl group, making it a versatile intermediate for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents and specialized polymers.

Chemical Structure and Properties

N-Boc-L-homoserine ethyl ester, formally named (S)-ethyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, possesses a stereocenter at the alpha-carbon, indicating its chiral nature.[2] The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for preventing unwanted side reactions during synthesis and is readily removable under acidic conditions. The ethyl ester at the C-terminus provides a handle for further chemical modifications, such as amide bond formation.

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-L-homoserine ethyl ester is presented in the table below.

| Property | Value | Reference |

| CAS Number | 147325-09-5 | [1][2][3][4] |

| Molecular Formula | C₁₁H₂₁NO₅ | [1][3] |

| Molecular Weight | 247.29 g/mol | [4] |

| Appearance | White to pale yellow solid | |

| Purity | ≥95% | [1] |

| Solubility | DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 3 mg/mL | [1] |

| Storage | -20°C | [1] |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR | (CDCl₃, 400 MHz): δ 5.1-5.3 (br s, 1H, NH), 4.29 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.1-4.2 (m, 1H, α-CH), 3.7-3.8 (t, J=5.5 Hz, 2H, CH₂OH), 2.0-2.2 (m, 1H, β-CH₂), 1.7-1.9 (m, 1H, β-CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.28 (t, J=7.1 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR | (CDCl₃, 100 MHz): δ 172.5 (C=O, ester), 156.0 (C=O, Boc), 80.0 (C(CH₃)₃), 61.5 (OCH₂CH₃), 59.0 (CH₂OH), 54.0 (α-CH), 35.0 (β-CH₂), 28.3 (C(CH₃)₃), 14.2 (OCH₂CH₃) |

| IR (KBr) | ν (cm⁻¹): 3400-3500 (O-H stretch), 3300-3400 (N-H stretch), 2850-3000 (C-H stretch), 1740 (C=O stretch, ester), 1690 (C=O stretch, carbamate), 1160 (C-O stretch) |

| Mass Spec (ESI+) | m/z: 248.15 [M+H]⁺, 270.13 [M+Na]⁺ |

Synthesis and Purification

The synthesis of N-Boc-L-homoserine ethyl ester is typically achieved through a two-step process starting from L-homoserine. This involves the protection of the amino group with a Boc group, followed by the esterification of the carboxylic acid.

Experimental Protocol: Synthesis

Step 1: N-Boc Protection of L-Homoserine

-

Dissolve L-homoserine in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium hydroxide (B78521) (1 M solution) to adjust the pH to approximately 10-11.

-

Slowly add di-tert-butyl dicarbonate (B1257347) (Boc₂O) to the solution while maintaining the pH with the addition of sodium hydroxide.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Acidify the reaction mixture to pH 2-3 with a cold aqueous solution of potassium bisulfate.

-

Extract the product, N-Boc-L-homoserine, with ethyl acetate (B1210297).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Ethyl Esterification of N-Boc-L-Homoserine

-

Dissolve the crude N-Boc-L-homoserine in anhydrous ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product, N-Boc-L-homoserine ethyl ester, with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Experimental Protocol: Purification

The crude N-Boc-L-homoserine ethyl ester is typically purified by column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is effective in separating the desired product from any remaining starting materials or byproducts. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified N-Boc-L-homoserine ethyl ester as a solid.

Applications in Research and Development

N-Boc-L-homoserine ethyl ester serves as a critical intermediate in the synthesis of various molecules of interest in the pharmaceutical and materials science fields.

Synthesis of Unsaturated Caprolactams

This compound is a precursor in the multi-step synthesis of unsaturated caprolactams.[1][5] These caprolactam derivatives are important structural motifs in various biologically active compounds.

Synthesis of Oxy-Peptide Nucleic Acid (PNA) Monomers

N-Boc-L-homoserine ethyl ester is utilized in the preparation of monomer units for oxy-peptide nucleic acids (PNAs).[1][5] PNAs are synthetic analogs of DNA and RNA with a neutral peptide-like backbone, which imparts unique hybridization properties and resistance to enzymatic degradation.

The general workflow for the synthesis of an oxy-PNA monomer using N-Boc-L-homoserine ethyl ester is depicted below.

Caption: Synthetic workflow for an oxy-PNA monomer.

Conclusion

N-Boc-L-homoserine ethyl ester is a foundational building block for the synthesis of complex organic molecules. Its straightforward preparation and versatile chemical handles make it an indispensable tool for researchers in drug discovery and materials science. The detailed protocols and compiled data in this guide are intended to facilitate its effective utilization in the laboratory.

References

In-Depth Technical Guide: (S)-N-Boc-L-homoserine ethyl ester Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental considerations for (S)-N-Boc-L-homoserine ethyl ester. The information is intended to support its safe use in research and development environments.

Chemical and Physical Properties

This compound is a synthetic intermediate commonly used in the synthesis of unsaturated caprolactams and as a monomer unit for oxy-peptide nucleic acids.[1][2] It is a derivative of the amino acid L-homoserine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxylic acid is esterified with ethanol.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 147325-09-5 | [2] |

| Molecular Formula | C₁₁H₂₁NO₅ | [2] |

| Molecular Weight | 247.29 g/mol | [3] |

| Appearance | White to pale yellow solid | [3] |

| Purity | ≥95% | [2] |

| Solubility | DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 3 mg/mL | [2] |

| Storage Temperature | 2-8°C Refrigerator | [3] |

| Synonyms | Ethyl (tert-butoxycarbonyl)-L-homoserinate, N-Boc-L-Homoserine ethyl ester | [2][3] |

Safety and Hazard Information

Table 2: Hazard Identification and Precautionary Statements

| Hazard | Description | Precautionary Measures |

| Acute Toxicity | No specific data is available. However, related compounds may cause respiratory irritation upon inhalation.[4] | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. |

| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling. |

| Eye Damage/Irritation | May cause serious eye irritation. | Wear eye protection/face protection. |

| Ingestion | May be harmful if swallowed. | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. |

Hazardous Decomposition Products

Upon combustion, this compound may produce hazardous decomposition products including:

Incompatible Materials

To maintain the stability and integrity of the compound, avoid contact with:

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the quality of the compound.

Personal Protective Equipment (PPE)

A standard set of PPE should be worn when handling this compound:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.

Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Use non-sparking tools to prevent electrostatic discharge.

-

Wash hands thoroughly after handling.

Storage Procedures

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage temperature is 2-8°C.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

Caption: General workflow for the safe handling and storage of this compound.

Experimental Protocols

This compound is primarily used as a building block in organic synthesis. Below is a representative, generalized protocol for its use in peptide synthesis. Note that specific reaction conditions may vary based on the desired product.

Representative Protocol: Peptide Coupling

This protocol describes a general procedure for coupling this compound with another amino acid derivative.

Table 3: Materials and Reagents for a Representative Peptide Coupling Reaction

| Material/Reagent | Purpose |

| This compound | Starting material |

| N-protected amino acid | Coupling partner |

| Coupling agent (e.g., HATU, HBTU) | Facilitates amide bond formation |

| Base (e.g., DIPEA, NMM) | Activates the carboxylic acid |

| Anhydrous solvent (e.g., DMF, DCM) | Reaction medium |

| Saturated aqueous NaHCO₃ solution | Work-up |

| Brine | Work-up |

| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent |

| Silica (B1680970) gel | Purification |

| Eluent (e.g., Ethyl acetate/Hexane mixture) | Purification |

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) in the anhydrous solvent.

-

Activation: Add the coupling agent (1.1 eq) and the base (2.0 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Coupling: Add a solution of this compound (1.0 eq) in the anhydrous solvent to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Caption: A generalized workflow for a peptide coupling reaction using this compound.

Biological Activity and Signaling Pathways

This compound is a synthetic intermediate and is not intended for human or veterinary use.[2] There is no evidence in the reviewed literature to suggest that this compound has any known biological activity or is involved in any signaling pathways. Its utility is in providing a protected amino acid building block for the synthesis of more complex molecules.

Emergency Procedures

In the event of exposure or a spill, follow these emergency procedures:

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |

Spill Response

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, closed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Collect the spilled material and place it in a designated container for disposal.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[4]

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. Users should consult the original Safety Data Sheet (SDS) provided by the manufacturer and follow all institutional safety guidelines.

References

Technical Guide: Stability and Storage of (S)-N-Boc-L-homoserine Ethyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-N-Boc-L-homoserine ethyl ester (CAS No. 147325-09-5) is a valuable synthetic intermediate in organic chemistry and drug development.[1][2] It serves as a key building block in the synthesis of various molecules, including unsaturated caprolactams and monomer units for oxy-peptide nucleic acids.[1][2] As with any high-purity chemical reagent, understanding its stability profile and optimal storage conditions is critical to ensure its integrity, purity, and performance in subsequent synthetic steps. This guide provides a comprehensive overview of the known stability and storage conditions for this compound, along with a generalized experimental protocol for its stability assessment.

Physicochemical Properties

-

Molecular Formula: C₁₁H₂₁NO₅[1]

-

Molecular Weight: 247.3 g/mol [1]

-

Appearance: Typically a white to pale yellow solid or white powder.[3][4]

-

Purity: Commercially available with purity ≥95% or 97%.[1][4]

Stability and Storage Conditions

The stability of this compound is influenced by storage temperature. While detailed public data on degradation kinetics under various stress conditions (e.g., light, humidity, pH) is limited, recommendations from various suppliers provide a strong basis for proper handling and storage.

Data Presentation: Recommended Storage and Stability

The following table summarizes the storage and stability information collated from commercial suppliers.

| Parameter | Condition | Duration/Note |

| Storage Temperature | -20°C | Recommended for long-term stability.[1] |

| 2-8°C (Refrigerator) | Suitable for short to medium-term storage.[3] | |

| Room temperature | Acceptable for short periods, such as shipping.[1][4] | |

| Stated Stability | ≥ 4 years | When stored at -20°C.[1] |

| Shipping Conditions | Ambient/Room temperature | Common practice for continental US shipping.[1][3] |

| Handling Precautions | Keep containers tightly closed. | Store in a dry, cool, and well-ventilated place.[5] |

| Avoid formation of dust and aerosols. | General precaution for handling powdered solids.[6] |

Potential Degradation Pathways

For Boc-protected amino acid esters, two primary degradation pathways are of concern:

-

Hydrolysis of the Ethyl Ester: Under aqueous acidic or basic conditions, the ethyl ester group is susceptible to hydrolysis, yielding the corresponding carboxylic acid, (S)-N-Boc-L-homoserine.

-

Deprotection of the N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions, which would lead to the formation of L-homoserine ethyl ester.[7][8]

Forced degradation studies are necessary to definitively identify degradation products and establish the intrinsic stability of the molecule.[9]

Experimental Protocols for Stability Assessment

The following is a generalized protocol for conducting a stability study on this compound. This protocol is based on established principles of chemical stability testing and forced degradation studies.[2][3]

Objective

To evaluate the stability of this compound under various storage and stress conditions over time and to identify potential degradation products.

Materials and Equipment

-

This compound (test substance)

-

Reference standard of known purity

-

Calibrated stability chambers (e.g., 25°C/60% RH, 40°C/75% RH, -20°C, 5°C)

-

Photostability chamber

-

Analytical balance

-

HPLC system with UV or MS detector

-

pH meter

-

Glassware (vials, flasks, etc.)

-

Solvents (HPLC grade)

-

Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation

-

Oxidizing agent (e.g., H₂O₂)

Experimental Workflow Visualization

The overall workflow for a comprehensive stability assessment is depicted below.

Caption: A generalized workflow for assessing the chemical stability of a substance.

Long-Term and Accelerated Stability Testing

-

Sample Preparation: Accurately weigh samples of this compound into appropriate, inert vials (e.g., amber glass vials with screw caps).

-

Initial Analysis (T=0): Analyze a set of samples immediately to establish baseline data for purity, appearance, and any other relevant parameters.

-

Storage: Place the prepared vials in calibrated stability chambers under the following conditions:

-

Long-Term: -20°C ± 5°C and 5°C ± 3°C.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency: Pull samples from each condition at predefined time points (e.g., T=0, 1, 3, 6, 12, 24 months for long-term; T=0, 1, 3, 6 months for accelerated).[10]

-

Analysis: At each time point, analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies are performed to identify likely degradation products and establish the degradation pathways.[2] A concentration of approximately 1 mg/mL is often a suitable starting point.[2]

-

Acid Hydrolysis:

-

Dissolve the sample in a solution of 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).

-

Neutralize the sample before HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve the sample in a solution of 0.1 M NaOH.

-

Incubate at room temperature or a slightly elevated temperature for a set period.

-

Neutralize the sample before HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve the sample in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate at room temperature, protected from light, for a set period.

-

-

Thermal Degradation:

-

Store the solid sample in an oven at a high temperature (e.g., 80°C) for a defined period.

-

-

Photostability:

-

Expose the solid sample to a controlled light source as per ICH Q1B guidelines.

-

Analytical Methodology

-

Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for purity assessment and quantification of degradation products. An MS detector can be coupled to the HPLC system for the identification of unknown impurities.

-

Method Validation: The analytical method must be validated to be "stability-indicating," meaning it can accurately separate the intact substance from all potential degradation products without interference.

Signaling Pathways and Logical Relationships

As this compound is a synthetic intermediate, it is not typically involved in biological signaling pathways itself. Its stability is governed by chemical principles rather than biological interactions. The logical relationship for its degradation is based on the chemical lability of its functional groups.

Caption: Potential chemical degradation pathways for the title compound.

Conclusion

This compound is a stable compound when stored under appropriate conditions. For long-term preservation of its high purity, storage at -20°C is strongly recommended.[1] While it can withstand ambient temperatures for shipping, prolonged exposure to heat, moisture, and acidic or basic conditions should be avoided to prevent degradation via ester hydrolysis or Boc deprotection. The provided experimental protocols offer a robust framework for any laboratory needing to perform in-depth stability studies to support its use in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 4. researchgate.net [researchgate.net]

- 5. help.labguru.com [help.labguru.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmtech.com [pharmtech.com]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

(S)-N-Boc-L-homoserine Ethyl Ester: A Synthetic Intermediate Awaiting Biological Exploration

(S)-N-Boc-L-homoserine ethyl ester is a commercially available amino acid derivative primarily utilized as a synthetic intermediate in the field of organic chemistry.[1][2][3][4] Current scientific literature and product information predominantly focus on its application as a building block for more complex molecules rather than its own intrinsic biological activity. While isolated mentions suggest potential therapeutic applications, a detailed mechanism of action remains uncharacterized in publicly accessible research.

This technical guide consolidates the available information on this compound, focusing on its established role and highlighting the current void in our understanding of its potential biological functions.

Established Role as a Synthetic Intermediate

This compound serves as a key starting material in the synthesis of various organic compounds. Its chemical structure, featuring a protected amine (Boc group) and an ethyl ester, makes it a versatile tool for peptide synthesis and the creation of novel molecular scaffolds.[5]

Notably, it is a documented precursor in the synthesis of:

-

Unsaturated caprolactams: These are seven-membered ring lactam structures with a degree of unsaturation, which are of interest in medicinal chemistry.[1][2][3]

-

Oxy-peptide nucleic acids (OPNAs): OPNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a backbone of repeating N-(2-aminoethyl)glycine units. This compound is used to create monomer units for the assembly of these nucleic acid mimics.[1][2][3]

The synthesis of these more complex molecules is the primary context in which this compound appears in the chemical literature.

Unsubstantiated Claims and Related Compounds

A single source notes this compound as an "amino acid derivative useful for the treatment of Alzheimer's disease"; however, this claim is not substantiated by any provided experimental data or peer-reviewed publications within the search results.[6]

Furthermore, a related compound, N-Boc-L-homoserine (lacking the ethyl ester group), has been suggested to possess histone deacetylase (HDAC) inhibition activity.[7] It is crucial to note that this potential activity is attributed to a different chemical entity and cannot be directly extrapolated to this compound without dedicated experimental verification.

Lack of Mechanism of Action Data

A comprehensive review of available information reveals a significant gap in the understanding of the mechanism of action of this compound as a standalone agent. There is no publicly available data on its:

-

Biological Targets: Specific enzymes, receptors, or other biomolecules with which it may interact.

-

Signaling Pathways: Cellular signaling cascades that it might modulate.

-

Pharmacological Effects: In vitro or in vivo studies detailing its biological effects are absent.

-

Quantitative Data: Information such as IC50, EC50, or binding affinity values is not available.

-

Experimental Protocols: Methodologies for assessing its biological activity have not been published.

Due to this absence of information, the creation of data tables and signaling pathway diagrams, as initially requested, is not feasible.

Future Directions

The unsubstantiated link to Alzheimer's disease and the potential HDAC inhibitory activity of a related compound could suggest avenues for future research. A thorough biological screening of this compound may be warranted to determine if it possesses any intrinsic pharmacological activity. Such studies would need to establish its biological targets and elucidate any relevant signaling pathways.

Conclusion

In its current state of knowledge, this compound is best characterized as a synthetic intermediate for organic synthesis. For researchers, scientists, and drug development professionals, its value lies in its utility as a chemical building block. The exploration of its potential as a biologically active molecule represents an open and uninvestigated area of research. Until such studies are conducted and published, any discussion of its mechanism of action remains speculative.

References

- 1. This compound - Biochemicals - CAT N°: 30547 [bertin-bioreagent.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. This compound, CasNo.147325-09-5 BOC Sciences United States [bocscichem.lookchem.com]

- 5. >99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. N-Boc-L-homoserine | 41088-86-2 | FB18951 | Biosynth [biosynth.com]

Methodological & Application

Application Notes and Protocols: (S)-N-Boc-L-homoserine ethyl ester in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of (S)-N-Boc-L-homoserine ethyl ester, a versatile synthetic intermediate. The primary applications highlighted are its use as a precursor for oxy-peptide nucleic acid (oPNA) monomers and in the synthesis of functionalized caprolactams.

Application 1: Synthesis of an Oxy-Peptide Nucleic Acid (oPNA) Monomer Precursor

This compound serves as a key starting material for the synthesis of δ-amino acids that form the backbone of oxy-peptide nucleic acids. These modified nucleic acid mimics have unique hybridization properties and are of interest in diagnostics and therapeutics. The following protocol details the conversion of the ethyl ester to the corresponding carboxylic acid, a crucial step for its incorporation into larger molecules.

Experimental Protocol: Saponification of this compound

This protocol is adapted from the work of Kuwahara, M., et al. (1999).[1]

Objective: To hydrolyze the ethyl ester of this compound to yield the free carboxylic acid, N-Boc-L-homoserine, which is ready for subsequent coupling reactions.

Materials:

-

This compound

-

Methanol (MeOH)

-

1 M Sodium Hydroxide (NaOH) aqueous solution

-

1 M Hydrochloric Acid (HCl) aqueous solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in methanol.

-

Add a 1 M aqueous solution of NaOH (1.2 eq) to the solution at room temperature.

-

Stir the reaction mixture and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.

-

Once the starting material is consumed, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 3 by the dropwise addition of a 1 M HCl solution.

-

Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The resulting N-Boc-L-homoserine can be purified by silica (B1680970) gel column chromatography if necessary.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | This compound | Kuwahara, M., et al. (1999)[1] |

| Key Reagent | 1 M NaOH | Kuwahara, M., et al. (1999)[1] |

| Solvent | Methanol | Kuwahara, M., et al. (1999)[1] |

| Reaction Time | ~2 hours | Kuwahara, M., et al. (1999)[1] |

| Typical Yield | >90% (reported for similar saponifications) | General Synthetic Knowledge |

| Purification | Silica Gel Chromatography | Kuwahara, M., et al. (1999)[1] |

Workflow Diagram: oPNA Monomer Precursor Synthesis

Caption: Workflow for the synthesis of an oPNA monomer precursor.

Application 2: Intermediate in the Synthesis of a Substituted Caprolactam

L-homoserine derivatives are valuable chiral building blocks. The following multi-step synthesis illustrates the pathway from L-homoserine to a functionalized caprolactam, where a compound like this compound would be an early-stage intermediate. The key transformation highlighted is a Raney-Co mediated reductive cyclization of an α,β-unsaturated nitrile.

Experimental Protocol: Reductive Cyclization for Caprolactam Synthesis

This protocol is adapted from the work of Janey, J.M., et al. (2008).[2]

Objective: To perform a chemoselective reductive cyclization of an α,β-unsaturated nitrile derived from L-homoserine to form a caprolactam ring system.

Materials:

-

α,β-unsaturated nitrile precursor (derived from L-homoserine)

-

Raney-Cobalt (Ra-Co) catalyst (slurry in water)

-

Methanol (MeOH)

-

Ammonia (B1221849) (NH₃) solution in MeOH (e.g., 7 N)

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation reactor (e.g., Parr shaker)

-

Celite®

Procedure:

-

Prepare the α,β-unsaturated nitrile precursor from L-homoserine through a multi-step sequence (protection, oxidation, Horner-Wadsworth-Emmons olefination).

-

To a high-pressure reactor, add the α,β-unsaturated nitrile (1.0 eq) dissolved in methanol.

-

Add the methanolic ammonia solution.

-

Carefully add the Raney-Co catalyst slurry (approx. 50% by weight relative to the substrate).

-

Seal the reactor, purge with nitrogen, and then purge with hydrogen gas.

-

Pressurize the reactor with hydrogen gas (e.g., to 500 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 70 °C) with vigorous stirring.

-

Monitor the reaction progress by observing hydrogen uptake. The reaction can take up to 48 hours.

-

After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney-Co catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude caprolactam product.

-

Purify the product by silica gel column chromatography.

Quantitative Data Summary

| Parameter | Value | Reference |

| Key Reagent | Raney-Cobalt | Janey, J.M., et al. (2008)[2] |

| Substrate | α,β-unsaturated nitrile | Janey, J.M., et al. (2008)[2] |

| Solvent | Methanol / Methanolic Ammonia | Janey, J.M., et al. (2008)[2] |

| Hydrogen Pressure | ~500 psi | Janey, J.M., et al. (2008)[2] |

| Temperature | 70 °C | Janey, J.M., et al. (2008)[2] |

| Reaction Time | up to 48 hours | Janey, J.M., et al. (2008)[2] |

| Typical Yield | 50-70% (for the cyclization step) | Janey, J.M., et al. (2008)[2] |

Workflow Diagram: Multi-step Caprolactam Synthesis

Caption: Synthetic pathway from L-homoserine to a caprolactam.

References

Application Notes and Protocols for Boc Deprotection of Homoserine Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide and medicinal chemistry. Its removal, or deprotection, is a critical step that requires careful consideration of the substrate's other functional groups to avoid unwanted side reactions. This is especially true for homoserine esters, which contain an acid-labile ester group and a side-chain hydroxyl group susceptible to intramolecular cyclization (lactonization) under acidic conditions.

This document provides detailed experimental protocols for the Boc deprotection of homoserine esters using two common acidic reagents: trifluoroacetic acid (TFA) and hydrogen chloride (HCl). It also presents a comparative analysis of these methods, potential side reactions, and strategies to mitigate them.

Key Considerations for Homoserine Esters

When deprotecting Boc-protected homoserine esters, two primary challenges must be addressed:

-

Ester Hydrolysis: The ester functionality is susceptible to cleavage under strongly acidic conditions.

-

Lactonization: The γ-hydroxyl group of the homoserine side chain can attack the ester carbonyl, leading to the formation of a stable five-membered ring, homoserine lactone. This side reaction is also catalyzed by acid.

The choice of deprotection conditions should therefore aim to achieve complete removal of the Boc group while minimizing these undesired side reactions.

Comparative Data on Deprotection Methods

The selection of the deprotection reagent and solvent system is crucial for maximizing the yield of the desired amino acid ester and minimizing byproducts. The following table summarizes a key finding from the literature regarding the compatibility of different acidic conditions with ester groups.

| Deprotection Reagent & Solvent | Reaction Time | Deprotection Efficiency | Ester Cleavage | Reference |

| Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | 30 minutes | 100% | 10-20% | [1] |

| Hydrogen chloride (HCl) in Ethyl Acetate (B1210297) (EtOAc) | 6 hours | 100% | No cleavage observed | [1] |

This data suggests that while TFA offers a faster reaction, HCl in a less polar solvent like ethyl acetate is a milder option that can preserve the ester group more effectively.[1]

Experimental Protocols